8-(4-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
This compound is a fascinating member of the heptazatricyclo family, characterized by its intricate structure. Its systematic name might be a mouthful, but let’s break it down:
- The core structure consists of a tricyclic system with seven nitrogen atoms (heptazatricyclo).
- The bromophenyl group (C₆H₄Br) is attached at position 8.
- The thiophen-2-yl group (C₄H₃S) is attached at position 10.
- The tetraene moiety (C₄H₄) spans positions 1, 3, 5, and 10.
- The ketone group (C=O) resides at position 13.
Chemical Reactions Analysis
Oxidation: The ketone group can undergo oxidation to form an alcohol or other functional groups.
Reduction: Reduction of the double bonds in the tetraene moiety could yield saturated derivatives.
Substitution: The bromophenyl group is susceptible to substitution reactions.
Scientific Research Applications
This compound’s versatility makes it intriguing for various fields:
Chemistry: It serves as a challenging synthetic target, pushing the boundaries of organic synthesis.
Biology: Researchers might explore its interactions with biological macromolecules (proteins, DNA, etc.).
Medicine: Investigate its potential as a drug candidate, targeting specific pathways.
Industry: Its unique structure could inspire new materials or catalysts.
Mechanism of Action
While specific details elude me, we can speculate:
Molecular Targets: It might interact with enzymes, receptors, or nucleic acids.
Pathways: Investigate its effects on cellular processes (e.g., signal transduction, metabolism).
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H10BrN7OS |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C16H10BrN7OS/c17-9-5-3-8(4-6-9)14-11-12(10-2-1-7-26-10)19-20-15(25)13(11)18-16-21-22-23-24(14)16/h1-7,14H,(H,20,25)(H,18,21,23) |
InChI Key |
RQHRCEUGMLIHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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